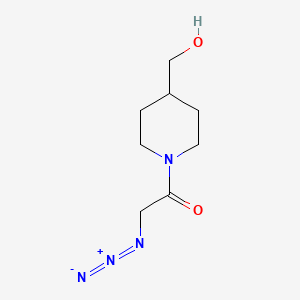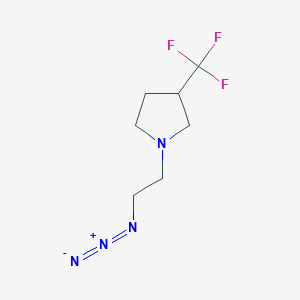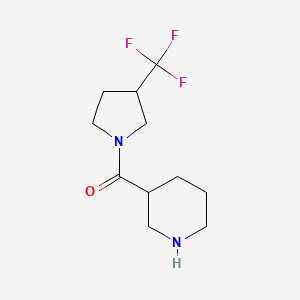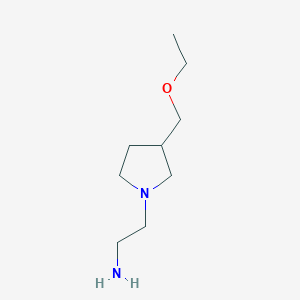
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
The compound “2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis and Catalysis
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)ethan-1-amine, as a derivative within the pyrrolidine family, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and catalysis. Pyrrolidines and their derivatives are pivotal in creating a variety of biological molecules, including heme and chlorophyll. These compounds exhibit extensive delocalization of nitrogen electrons, contributing to their aromatic character and lack of basicity. The versatility of pyrrolidine derivatives extends to their use in several synthetic reactions, such as the Knorr synthesis of pyrroles and the Paal-Knorr synthesis of pyrrolidines. These reactions underline the importance of pyrrolidine derivatives in constructing cyclic and acyclic molecules, serving as intermediates, solvents, and catalysts in organic synthesis (Anderson & Liu, 2000).
Coordination Chemistry and Material Science
The compound under discussion is related to derivatives utilized in coordination chemistry to synthesize metal complexes with significant catalytic activities. For example, complexes incorporating (imino)pyridine ligands have been synthesized for selective ethylene dimerization catalysis, showcasing the potential of pyrrolidine derivatives in creating highly active catalyst systems (Nyamato, Ojwach, & Akerman, 2015). These catalysts are instrumental in polymer science and materials engineering, where precise polymerization control is required.
Organic Electronics and Photonics
Pyrrolidine derivatives are also found in the development of organic electronic and photonic materials. Their application in fabricating electro-optic films is noteworthy, where the molecular architecture of pyrrolidine-based chromophores significantly influences the film's microstructure and nonlinear optical response. This application underlines the potential of pyrrolidine derivatives in advancing technologies that rely on organic semiconductors and photonic devices (Facchetti et al., 2006).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives serve as key intermediates in synthesizing bioactive molecules. Their utility is highlighted in the synthesis of complex molecules such as premafloxacin, an antibiotic with significant veterinary applications. The stereoselective processes involving pyrrolidine derivatives underscore their importance in developing pharmacologically active compounds with precise chirality (Fleck et al., 2003).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-8-9-3-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWCKPFPGWAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
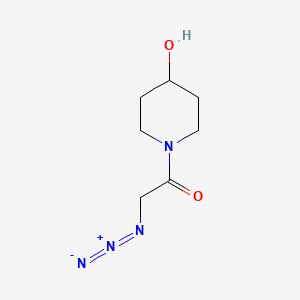
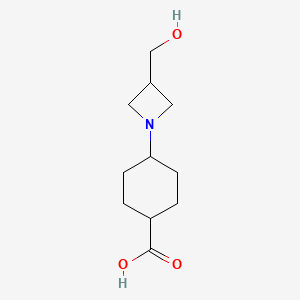


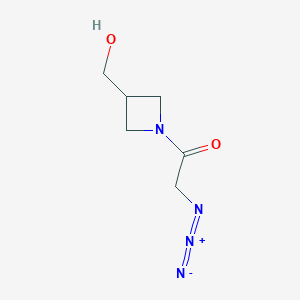
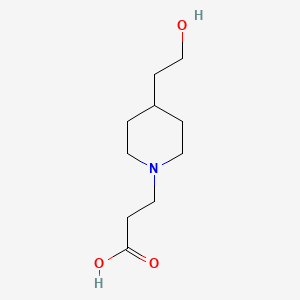
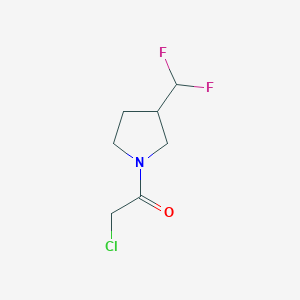
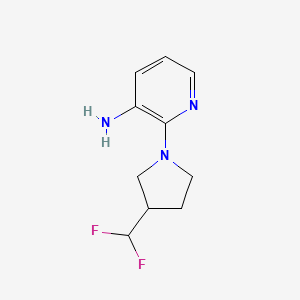
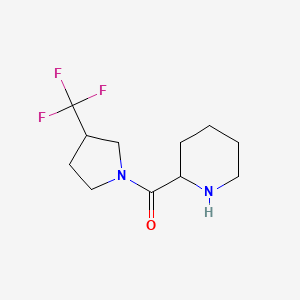
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-3-yl)methanone](/img/structure/B1476714.png)
